molecular formula C17H28O3 B13389386 Dihydroparadol

Dihydroparadol

Cat. No.: B13389386
M. Wt: 280.4 g/mol
InChI Key: DFOMASIWHAPFEW-UHFFFAOYSA-N
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Description

Dihydroparadol is a bioactive compound derived from ginger, specifically from the species Zingiber officinale. It is known for its potential health benefits, particularly in the context of cardiovascular health. This compound has been studied for its ability to enhance cholesterol efflux from macrophages, which is a crucial process in reverse cholesterol transport and may help prevent or treat cardiovascular diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dihydroparadol typically involves the extraction of gingerol from ginger, followed by hydrogenation. The hydrogenation process converts gingerol to this compound under specific conditions, such as the presence of a catalyst like palladium on carbon and hydrogen gas at elevated pressures and temperatures .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the extraction of gingerol from ginger using solvents like ethanol or methanol. The extracted gingerol is then subjected to hydrogenation in large reactors, ensuring efficient conversion to this compound. The final product is purified using techniques like chromatography to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

Dihydroparadol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dihydroparadol has a wide range of scientific research applications:

Mechanism of Action

Dihydroparadol exerts its effects primarily by enhancing cholesterol efflux from macrophages. It increases the protein levels of ATP-binding cassette transporters A1 and G1, which are crucial for cholesterol transport. The compound stabilizes these proteins, reducing their proteasomal degradation and increasing their abundance on the cell surface. This leads to enhanced cholesterol efflux and potentially reduces the risk of atherosclerosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of this compound

This compound is unique in its ability to enhance cholesterol efflux from macrophages more effectively than its counterparts. This specific bioactivity makes it a promising candidate for cardiovascular health applications, distinguishing it from other ginger-derived compounds .

Properties

Molecular Formula

C17H28O3

Molecular Weight

280.4 g/mol

IUPAC Name

4-(3-hydroxydecyl)-2-methoxyphenol

InChI

InChI=1S/C17H28O3/c1-3-4-5-6-7-8-15(18)11-9-14-10-12-16(19)17(13-14)20-2/h10,12-13,15,18-19H,3-9,11H2,1-2H3

InChI Key

DFOMASIWHAPFEW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(CCC1=CC(=C(C=C1)O)OC)O

Origin of Product

United States

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